molecular formula C78H147N5O35 B8027932 Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Cat. No.: B8027932
M. Wt: 1715.0 g/mol
InChI Key: VFHFAZSFIBTHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. This compound is characterized by its maleimide, lysine (t-Boc), and amine functional groups. It is primarily used in drug delivery systems due to its high purity and specific molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is unique due to its combination of functional groups, which allows for versatile applications in various fields. The presence of the t-Boc group provides additional protection during synthesis, making it more suitable for complex chemical reactions .

Properties

IUPAC Name

tert-butyl N-[5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H147N5O35/c1-78(2,3)118-77(89)81-12-6-5-7-71(82-73(85)11-16-91-21-24-95-29-30-96-25-22-92-17-13-79-72(84)10-15-83-74(86)8-9-75(83)87)76(88)80-14-18-93-23-26-97-31-32-99-35-36-101-39-40-103-43-44-105-47-48-107-51-52-109-55-56-111-59-60-113-63-64-115-67-68-117-70-69-116-66-65-114-62-61-112-58-57-110-54-53-108-50-49-106-46-45-104-42-41-102-38-37-100-34-33-98-28-27-94-20-19-90-4/h8-9,71H,5-7,10-70H2,1-4H3,(H,79,84)(H,80,88)(H,81,89)(H,82,85)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHFAZSFIBTHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H147N5O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1715.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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